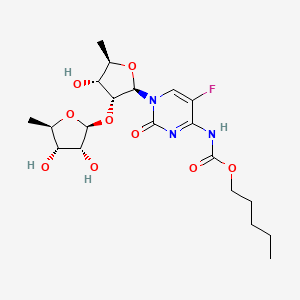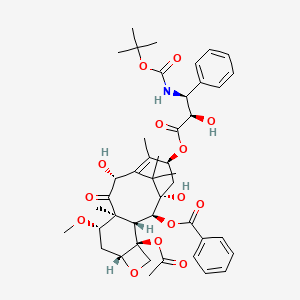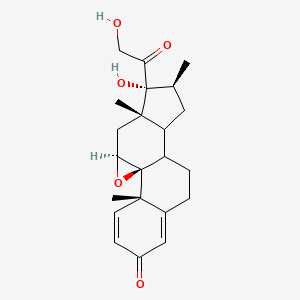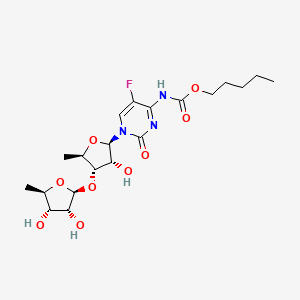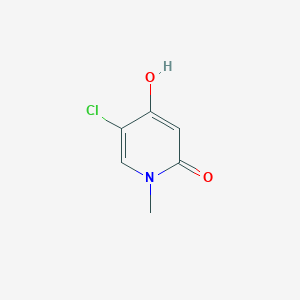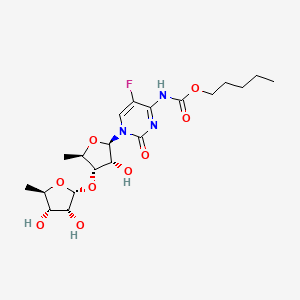
Butoconazole Impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoconazole Impurity 4 is a chemical compound with the molecular formula C25H20Cl4N2S2 and a molecular weight of 554.4 g/mol . It is a reference standard used in pharmaceutical research and is associated with the antifungal agent Butoconazole . The chemical name of this compound is 1-(2-((2,6-Dichlorophenyl)thio)-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole .
Preparation Methods
The preparation of Butoconazole Impurity 4 involves synthetic routes that include the reaction of 2,6-dichlorophenyl thiol with 4-(4-(2,6-dichlorophenylthio)phenyl)butyl imidazole . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
Butoconazole Impurity 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Butoconazole Impurity 4 is primarily used in pharmaceutical research for the development and validation of analytical methods. It is utilized in:
Product Development: Ensuring the purity and quality of Butoconazole formulations.
Quality Control: Monitoring the presence of impurities in pharmaceutical products.
Method Validation: Establishing reliable analytical techniques for detecting and quantifying impurities.
Stability Studies: Assessing the stability of Butoconazole under various conditions.
Mechanism of Action
The mechanism of action of Butoconazole Impurity 4 is not well-documented, but it is presumed to function similarly to Butoconazole. Butoconazole is an imidazole derivative that inhibits the enzyme cytochrome P450 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This inhibition disrupts the fungal cell membrane, leading to osmotic disruption or growth inhibition of the fungal cell .
Comparison with Similar Compounds
Butoconazole Impurity 4 can be compared with other related compounds such as:
Butoconazole Impurity 1: C13H14Cl2N2, used in similar pharmaceutical research applications.
Butoconazole Impurity 2: C13H15ClN2O, another impurity standard used for quality control.
Butoconazole Impurity 3: C10H12Cl2O, utilized in method validation and stability studies.
The uniqueness of this compound lies in its specific structure and the role it plays in ensuring the purity and efficacy of Butoconazole formulations .
Properties
CAS No. |
1850278-18-0 |
|---|---|
Molecular Formula |
C19H17Cl3N2S |
Molecular Weight |
411.78 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


